

# C-Flex® Tubing: Comprehensive Application Notes and Protocols for Biopharmaceutical Manufacturing

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## Compound of Interest

Compound Name: C-Flex

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**C-Flex®** is a unique, patented thermoplastic elastomer (TPE) tubing specifically designed to meet the critical demands of the pharmaceutical, biopharmaceutical, and life sciences industries.[1][2] Its combination of desirable physical properties, biocompatibility, and compatibility with common bioprocessing operations makes it a preferred choice for fluid transfer applications. This document provides detailed application notes, protocols for key qualification tests, and a summary of quantitative data to aid in the selection and validation of **C-Flex®** tubing for your specific biomanufacturing needs.

## Key Features and Benefits

**C-Flex®** tubing is manufactured from pharmaceutical-grade thermoplastic elastomer and is engineered for high-purity fluid transfer.[1] Key features include:

- **Sealable and Weldable:** Can be aseptically welded to create sterile connections and sealed to close off fluid paths, both pre- and post-sterilization.[3][4][5]
- **Sterilizable:** Compatible with gamma irradiation (up to 40 kGy) and autoclave (single cycle at 121°C for 30 minutes), which are common sterilization methods in biopharma.[1][6] Radiation is the recommended method of sterilization for all **C-Flex®** thermoplastic materials, as repeated autoclaving can cause deterioration.[4][6]

- **Biocompatible:** Complies with USP Class VI and ISO 10993 standards, ensuring a low risk of toxicity and biological reactivity.[1][3][6] It is non-pyrogenic, non-cytotoxic, and non-hemolytic.[2]
- **Animal-Derived Component-Free (ADCF):** All promoted **C-Flex®** products are manufactured without animal-derived components, reducing the risk of introducing adventitious agents.[1][3]
- **Low Permeability:** Significantly less permeable than silicone tubing, which is crucial for maintaining the integrity of the fluid path, especially with gasses.[3][4]
- **Smooth Inner Bore:** The ultra-smooth inner surface minimizes particle entrapment and facilitates cleaning and fluid flow.[2]
- **Wide Temperature Range:** Remains flexible over a broad temperature range, from -45°C to 135°C (-50°F to 275°F).[3][6]

## Common Applications in Biopharma Manufacturing

The versatility of **C-Flex®** tubing makes it suitable for a wide range of applications throughout the biomanufacturing workflow:

- **Single-Use Assemblies:** Its ability to be molded, bonded, and formed makes it an ideal component for custom single-use tubing manifolds and bag assemblies.[3][5]
- **Fluid Transfer:** Used for transferring buffers, media, and other process fluids between unit operations such as bioreactors, filtration skids, and chromatography columns.[3]
- **Peristaltic Pumps:** Certain formulations, like **C-Flex® 072**, are specifically designed for durability and long life in peristaltic pump applications.[3][4]
- **Aseptic Connections and Disconnections:** The weldability and sealability of **C-Flex®** are critical for maintaining a sterile fluid path during connections and disconnections.[3]
- **Cell Culture Operations:** Its biocompatibility and low extractable profile make it suitable for use in cell culture and fermentation processes.[4]

## Quantitative Data Summary

The following tables summarize the typical physical properties of common **C-Flex®** formulations. This data is intended for comparison and should be used as a guide. It is essential to consult the manufacturer's specific validation guides for lot-specific data and detailed testing conditions.

**Table 1: Physical Properties of C-Flex® Formulations**

Property	ASTM Method	C-Flex® 072	C-Flex® 082	C-Flex® 374
Appearance	-	Opaque	Translucent	Translucent
Durometer, Shore A	D2240	60	60	60
Tensile Strength, psi	D412	1196	1106	1190
Elongation at Break, %	D412	862	874	915
Tensile Modulus @ 100% Strain, psi	D412	247	256	244
Tensile Modulus @ 300% Strain, psi	D412	389	400	385

Data sourced from Saint-Gobain **C-Flex®** datasheets.[7]

**Table 2: Peristaltic Pump Life of C-Flex® 072**

The following data represents the average hours until rupture for 1/4" ID x 3/8" OD (6.4 mm x 9.5 mm) gamma-irradiated tubing.

Pump Conditions	Average Hours to Failure
3-roller pump head @ 300 rpm, 10 psi back pressure, room temperature	>20 hours

Note: The performance of tubing in peristaltic pumps is highly dependent on the specific conditions of use, including the pump head, roller configuration, speed, pressure, and the fluid being pumped. This data is for informational purposes only.[4]

**Table 3: Chemical Compatibility of C-Flex®**

Chemical Class	Compatibility Rating
Acids, Dilute/Weak	Acceptable
Acids, Strong/Concentrated	Acceptable
Bases, Dilute/Weak	Acceptable
Bases, Strong/Concentrated	Acceptable
Alcohols	Not Recommended*
Organic Solvents	Not Recommended
High-Purity Water	Acceptable
Salts	Acceptable

Brief or intermittent contact may be acceptable. It is strongly recommended to perform specific chemical compatibility testing for your particular application.[6]

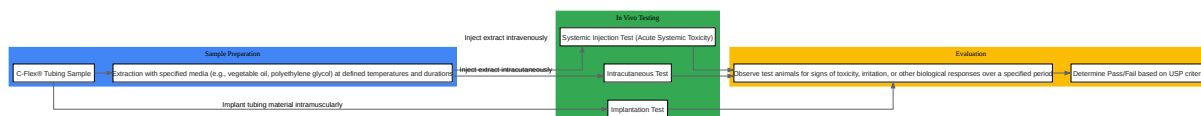
## Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the qualification and validation of **C-Flex®** tubing in biopharmaceutical applications.

### Protocol 1: USP Class VI Biocompatibility Testing

Objective: To assess the biological reactivity of **C-Flex®** tubing in vivo according to the standards of the United States Pharmacopeia (USP) General Chapter <88>.[8]

Methodology Workflow:



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Figure 1: Workflow for USP Class VI Biocompatibility Testing.

#### Detailed Protocol:

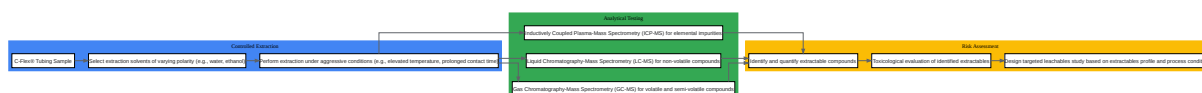
- Sample Preparation and Extraction:
  - A sample of **C-Flex®** tubing is prepared according to the specifications in USP <88>.
  - The tubing is extracted using various extraction fluids, such as vegetable oil and polyethylene glycol, at specified temperatures (e.g., 50°C for 72 hours, 70°C for 24 hours, and 121°C for 1 hour) to simulate potential leaching.[8]
- In Vivo Testing: The testing involves three main components:[8][9]
  - Systemic Injection Test (Acute Systemic Toxicity): The extract is injected intravenously into test animals (typically mice). The animals are observed for 72 hours for any signs of abnormal toxic reactivity.[9]
  - Intracutaneous Test: The extract is injected intracutaneously into test animals (typically rabbits) to assess localized skin reactions. The injection sites are observed and scored for erythema and edema over a 72-hour period.[9]

- Implantation Test: The **C-Flex®** tubing material itself is implanted intramuscularly into test animals. The implantation site is observed for at least 120 hours (5 days) to evaluate the reaction of the living tissue to direct contact with the material.[9]
- Evaluation: The test animals are monitored throughout the specified periods for any signs of toxicity, irritation, or other adverse biological responses. The material passes USP Class VI if the responses are within the acceptable limits defined by the USP.

## Protocol 2: Extractables and Leachables (E&L) Study

Objective: To identify and quantify potential chemical compounds that may migrate from **C-Flex®** tubing into the process fluid under simulated and accelerated conditions.

Methodology Workflow:



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Figure 2: Workflow for an Extractables and Leachables (E&L) Study.

Detailed Protocol:

- Controlled Extraction Study (Extractables):

- Select representative samples of **C-Flex®** tubing, considering the sterilization method to be used (e.g., gamma-irradiated).
- Choose a range of extraction solvents with varying polarities to simulate a worst-case scenario for the process fluid. Common choices include purified water, ethanol, and hexane.[10]
- Perform the extraction using aggressive conditions to accelerate the migration of potential extractables. This may involve elevated temperatures (e.g., 40°C or 70°C) and extended contact times (e.g., up to 70 days).[11] The surface area to volume ratio should be controlled and documented.
- Techniques such as reflux, Soxhlet extraction, or simple immersion can be used.[11]
- Analytical Testing:
  - Analyze the extracts using a suite of complementary analytical techniques to detect a broad range of potential extractables.
  - Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile organic compounds.
  - Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify non-volatile and semi-volatile organic compounds.
  - Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect and quantify elemental impurities (metals).[12]
- Risk Assessment:
  - Identify and quantify the detected extractable compounds.
  - Conduct a toxicological assessment of the identified extractables to determine any potential risk to patient safety. This evaluation should be performed by a qualified toxicologist.[11]
  - Based on the extractables profile and the specific process conditions, design a targeted leachables study to measure the actual compounds that migrate into the drug product

under normal manufacturing conditions.

## Protocol 3: Burst Pressure Testing

Objective: To determine the maximum internal pressure that **C-Flex®** tubing can withstand before rupturing.

Methodology Workflow:



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Figure 3: Workflow for Burst Pressure Testing.

Detailed Protocol:

- Test Setup:
  - Cut a representative length of the **C-Flex®** tubing to be tested. The length should be sufficient to allow for proper connection to the test apparatus without kinking.
  - Securely connect one end of the tubing to a hydrostatic pressure source and the other end to a calibrated pressure transducer or gauge. Ensure that the fittings are appropriate for the tubing size and pressure range and do not cause leaks.
  - If the test is to be performed at a specific temperature, immerse the tubing sample in a controlled temperature water bath.
- Pressurization:
  - Fill the tubing with the test fluid (typically water) and ensure all air is purged from the system.



- Gradually increase the internal pressure at a constant and controlled rate. A typical rate for short-term burst testing aims for failure within 60 to 70 seconds.[13]
- Result and Analysis:
  - Continuously monitor and record the pressure throughout the test.
  - The burst pressure is the maximum pressure recorded just before the tubing ruptures.
  - After the test, inspect the tubing to determine the mode and location of the failure (e.g., rupture, pinhole, fitting failure). This information can be valuable for understanding the material's behavior under pressure.

## Protocol 4: Peristaltic Pump Tubing Life Testing

Objective: To evaluate the durability and performance of **C-Flex®** tubing in a peristaltic pump under specific operating conditions.

Methodology Workflow:



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Figure 4: Workflow for Peristaltic Pump Tubing Life Testing.

Detailed Protocol:

- Test Setup:

- Install a new, pre-cut section of **C-Flex®** tubing into the designated peristaltic pump head according to the manufacturer's instructions.
- Connect the inlet of the tubing to a reservoir containing the test fluid (e.g., purified water).
- Connect the outlet of the tubing to a discharge line that is configured to provide a constant back pressure (e.g., using a pressure gauge and a valve or by elevating the discharge point).
- Calibrate the initial flow rate of the pump at the desired operating speed.
- Continuous Operation:
  - Run the pump continuously at a fixed speed and back pressure. These conditions should be chosen to be representative of the intended application or to provide accelerated wear for testing purposes.[14]
  - Periodically, at defined intervals, measure and record the flow rate to monitor for any decrease in performance.
  - Visually inspect the tubing for signs of wear, such as cracking, discoloration, or deformation.[15]
- Endpoint Determination:
  - The test is typically run until the tubing fails, which is defined as a rupture or leak.
  - Alternatively, the endpoint can be defined as the point at which the flow rate drops by a certain percentage from the initial calibrated value (e.g., a 50% reduction).
  - Record the total time of operation until the endpoint is reached. This is the tubing's "life" under the tested conditions. It is recommended to test multiple samples to obtain a statistically relevant average life.[14]

## Conclusion

**C-Flex®** tubing offers a reliable and well-characterized solution for a wide array of fluid handling needs in biopharmaceutical manufacturing. Its robust physical properties, excellent

biocompatibility, and compatibility with standard bioprocessing operations make it a valuable component in single-use systems. The data and protocols provided in this document are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the selection, qualification, and implementation of **C-Flex®** tubing. For specific applications, it is always recommended to consult with the manufacturer and perform appropriate validation studies to ensure the suitability of the material for its intended use.

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